5-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride
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Overview
Description
5-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride is a chemical compound with the molecular formula C7H4Cl2N2O2S. It is known for its applications in various fields of scientific research, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-b]pyridine core with a sulfonyl chloride group attached.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of chlorinating agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chlorination processes using automated reactors to ensure consistent quality and yield. The use of continuous flow reactors can enhance the efficiency of the synthesis by providing better control over reaction parameters and reducing the risk of hazardous by-products .
Chemical Reactions Analysis
Types of Reactions
5-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate, or sulfonothioate derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include primary and secondary amines, alcohols, and thiols.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide (H2O2) or reducing agents like sodium borohydride (NaBH4) can be used under appropriate conditions.
Major Products Formed
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonothioate Derivatives: Formed by the reaction with thiols.
Scientific Research Applications
5-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride involves its ability to interact with specific molecular targets, such as enzymes or receptors. The sulfonyl chloride group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity or modulation of receptor functions. This interaction can affect various cellular pathways and processes, making the compound valuable for studying biological mechanisms and developing therapeutic agents .
Comparison with Similar Compounds
Similar Compounds
5-chloro-1H-pyrrolo[3,2-b]pyridine: Similar structure but lacks the sulfonyl chloride group.
4-chloro-5-nitro-1-tosyl-1H-pyrrolo[2,3-b]pyridine: Contains a nitro group and a tosyl group instead of a sulfonyl chloride group.
Uniqueness
5-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride is unique due to its sulfonyl chloride group, which imparts distinct reactivity and allows for the formation of a wide range of derivatives. This makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
5-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2N2O2S/c8-4-1-5-6(14(9,12)13)3-11-7(5)10-2-4/h1-3H,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQCWCGBYUHIURW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1C(=CN2)S(=O)(=O)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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